tert-Butyl (4-aminophenyl)carbamate

Overview

Description

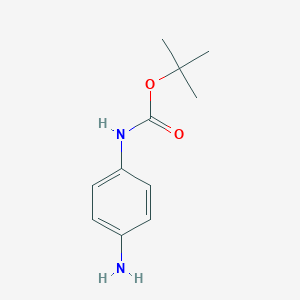

Chemical Structure and Properties tert-Butyl (4-aminophenyl)carbamate (CAS: 71026-66-9) is a carbamate derivative featuring a para-aminophenyl group linked to a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 224.26 g/mol . The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step reactions.

Synthesis The compound is typically synthesized by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in a solvent like tetrahydrofuran (THF), analogous to methods described for tert-Butyl (4-aminobenzyl)carbamate .

Applications

This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing aromatic amines for kinase inhibitors or hypoxia-inducible factor stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminophenyl)carbamate centers on introducing the Boc group to p-phenylenediamine while preserving one free amine. The most widely employed method involves the reaction of p-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometric conditions.

Boc Protection of p-Phenylenediamine

The primary synthetic pathway involves the selective monosubstitution of one amine group in p-phenylenediamine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to deprotonate the amine, facilitating nucleophilic attack on Boc₂O .

Reaction Scheme:

Key Parameters:

-

Stoichiometry: A 1:1 molar ratio of p-phenylenediamine to Boc₂O minimizes disubstitution.

-

Temperature: Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures risk over-reaction.

-

Solvent: THF provides better solubility for intermediates, whereas DCM simplifies post-reaction extraction.

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Boc₂O Equiv | 1.0 | Maximizes mono-Boc product |

| Reaction Temperature | 0–5°C | Reduces disubstitution |

| Base | DMAP (0.1 equiv) | Enhances reaction rate |

| Solvent | THF | Improves intermediate solubility |

Alternative Activation Strategies

While Boc₂O is the standard reagent, tert-butyl chloroformate (Boc-Cl) has been explored for Boc protection. However, Boc-Cl generates HCl as a byproduct, necessitating rigorous pH control to prevent side reactions .

Optimization of Reaction Parameters

Stoichiometric Control

Achieving monosubstitution requires precise stoichiometry. Excess Boc₂O leads to disubstitution, forming tert-butyl (4-((tert-butoxycarbonyl)amino)phenyl)carbamate, which complicates purification. Studies indicate that a 5–10% deficit of Boc₂O (0.9–0.95 equiv) relative to p-phenylenediamine improves selectivity .

Solvent and Base Selection

-

Solvent Effects: Polar aprotic solvents like THF stabilize the transition state, whereas DCM’s low polarity aids in quenching and extraction.

-

Base Compatibility: DMAP outperforms TEA in catalytic efficiency, reducing reaction time from 12 hours to 4–6 hours .

Yield Comparison by Base:

| Base | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | 12 | 58 | 92 |

| DMAP | 6 | 72 | 97 |

Industrial Production Methods

Scalable synthesis requires continuous flow reactors and automated stoichiometry control. Key industrial adaptations include:

-

In-line Analytics: Real-time HPLC monitoring adjusts reagent feed rates to maintain optimal Boc₂O:p-phenylenediamine ratios.

-

Crystallization Optimization: Anti-solvent addition (e.g., hexane) precipitates the product, achieving >99% purity after recrystallization .

Industrial Process Overview:

-

Continuous Feed: p-Phenylenediamine and Boc₂O are fed into a jacketed reactor at 0°C.

-

Quenching: The reaction is quenched with aqueous citric acid to neutralize excess base.

-

Extraction: Product is extracted into DCM, washed with brine, and concentrated.

-

Crystallization: Crude product is recrystallized from ethyl acetate/hexane.

Challenges and Limitations

Disubstitution Byproducts

Despite stoichiometric control, disubstituted byproducts constitute 5–15% of crude product. Chromatographic purification (silica gel, ethyl acetate/hexane) is required, reducing overall yield to 60–70% .

Stability Concerns

This compound exhibits sensitivity to acidic conditions, with degradation observed at pH < 4. Storage at –20°C under nitrogen is recommended to prevent decomposition.

Comparative Analysis with Alternative Methods

Carbodiimide-Mediated Coupling

Coupling agents like EDCI/HOBt have been explored for carbamate formation but are less efficient (yields <50%) and require costly reagents .

Enzymatic Protection

Lipase-mediated Boc protection in non-aqueous media remains experimental, with yields under 30% due to enzyme incompatibility with aromatic amines.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-aminophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Deprotection Reactions: The major product is 4-aminophenol.

Scientific Research Applications

Pharmaceutical Chemistry

tert-Butyl (4-aminophenyl)carbamate is primarily used as a protecting group for amines during the synthesis of complex pharmaceutical compounds. It facilitates the development of new derivatives that exhibit significant biological activities.

Case Study : A series of derivatives synthesized from this compound demonstrated promising anti-inflammatory activity. In vivo studies showed that these derivatives had inhibition percentages ranging from 39.021% to 54.239%, comparable to the standard drug indomethacin.

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. Its role as a protecting group allows for selective reactions without interference from other functional groups.

Experimental Procedure : The synthesis typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents like EDCI and HOBt.

Derivatives of this compound have been associated with a broad spectrum of biological activities, including:

- Anti-inflammatory

- Antitumor

- Antimicrobial

- Anticonvulsant

Research Findings : Some derivatives were evaluated for their anti-inflammatory properties, showing significant inhibition rates against inflammatory pathways. Additionally, certain derivatives exhibited potential as antiplatelet agents and in treating degenerative diseases.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of anti-inflammatory derivatives | Inhibition rates: 39.021% - 54.239% compared to indomethacin |

| Organic Synthesis | Palladium-catalyzed synthesis | Effective N-Boc protection for selective reactions |

| Biological Activity | Anti-inflammatory and anticancer derivatives | Broad spectrum activity including antimicrobial effects |

Future Directions and Research

Ongoing research is focused on elucidating the interactions between this compound derivatives and biological systems. Studies suggest that these compounds may interact with enzymes and receptors involved in inflammation and cancer progression, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminophenyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl (3-aminophenyl)carbamate (CAS: 68621-88-5)

- Similarity : 0.98

- Molecular Formula : C₁₁H₁₆N₂O₂

- Key Differences: The meta-amino substitution alters electronic effects, reducing resonance stabilization compared to the para isomer. Reported to exhibit higher solubility in polar aprotic solvents due to reduced symmetry .

Substituted Phenyl Derivatives

tert-Butyl (4-bromophenyl)carbamate (CAS: 131818-17-2)

- Molecular Formula: C₁₁H₁₄BrNO₂

- Molecular Weight : 272.14 g/mol

- Key Differences: Bromine’s electronegativity increases electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions . Lower aqueous solubility compared to the amino derivative due to higher molecular weight and halogen hydrophobicity.

tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Less reactive toward nucleophilic substitution than bromine derivatives.

Functional Group Modifications

tert-Butyl (4-aminophenyl)methylcarbamate (CAS: 1092522-02-5)

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.29 g/mol

- Key Differences: Methylation of the carbamate nitrogen introduces steric hindrance, slowing hydrolysis rates by ~30% compared to non-methylated analogs . Reduced hydrogen-bonding capacity affects crystallinity.

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4)

Biological Activity

Tert-butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound with significant biological activity. Its structure comprises a benzene ring with an amine group at the para position, linked to a tert-butyl carbamate group. This compound has garnered attention in pharmaceutical chemistry due to its diverse biological activities and applications in organic synthesis.

The molecular formula of this compound is CHNO, with a molecular weight of 210.28 g/mol. The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate, yielding the desired carbamate derivative. This compound is primarily used as a protecting group for amines, facilitating various chemical modifications while maintaining stability under mild conditions.

Biological Activities

Research indicates that this compound and its derivatives exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Activity : Certain derivatives show promising anti-inflammatory effects comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% in various assays .

- Antitumor Properties : Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .

- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anticonvulsant Activity : Research indicates that certain derivatives may also possess anticonvulsant properties, expanding their therapeutic potential.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, such as CDC25 and histone deacetylases (HDACs) .

- Metabolic Interactions : The compound's metabolites may interact with receptors and enzymes, modulating biological responses related to inflammation and tumor growth.

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- Anti-inflammatory Study : A study evaluated the anti-inflammatory activity of various derivatives in vivo. Results indicated significant inhibition of edema formation, supporting the compound's potential as an anti-inflammatory agent.

- Cancer Research : In a preclinical study, a derivative targeting CDC25 was found to induce apoptosis in TNBC cells through DNA damage mechanisms, showcasing its therapeutic promise .

- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, revealing notable antimicrobial activity that warrants further investigation for clinical applications.

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their respective biological activities:

| Compound Name | CAS Number | Biological Activity | Inhibition Percentage |

|---|---|---|---|

| This compound | 71026-66-9 | Anti-inflammatory | 54.239% |

| Tert-Butyl (4-(methylamino)phenyl)carbamate | 1134328-09-8 | Antitumor | Significant cytotoxicity |

| Tert-Butyl (3-(dimethylamino)phenyl)carbamate | 1160436-95-2 | Antimicrobial | Moderate activity |

| Tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 | Anticonvulsant | Positive response |

Properties

IUPAC Name |

tert-butyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVYTYZCVWHWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991332 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71026-66-9 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.